beta-Terpinyl acetate

Description

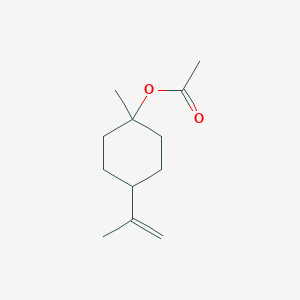

Structure

3D Structure

Properties

IUPAC Name |

(1-methyl-4-prop-1-en-2-ylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9(2)11-5-7-12(4,8-6-11)14-10(3)13/h11H,1,5-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVNHQCLMBMWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(CC1)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051510, DTXSID701176940, DTXSID701192821 | |

| Record name | 1-Methyl-4-(1-methylvinyl)cyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, 1-acetate, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701176940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10198-23-9, 20777-47-3, 59632-85-8 | |

| Record name | β-Terpinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10198-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Terpinyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010198239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Terpinyl acetate, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020777473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Terpinyl acetate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059632858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-4-(1-methylvinyl)cyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, 1-acetate, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701176940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1-methyl-4-(1-methylvinyl)cyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methyl-4-(1-methylvinyl)cyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1-methyl-4-(1-methylvinyl)cyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-TERPINYL ACETATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV30N10OSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-TERPINYL ACETATE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UD7JF4791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Occurrence of Beta-Terpinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-terpinyl acetate (B1210297) is a naturally occurring monoterpenoid ester recognized for its pleasant, mild floral and citrus-like aroma. As an isomer of the more commercially prevalent alpha-terpinyl acetate, it contributes to the complex aromatic profiles of numerous essential oils. This technical guide provides a comprehensive overview of the natural sources, occurrence, biosynthesis, and standard experimental protocols for the extraction and analysis of beta-terpinyl acetate. While it is found in various plant species, quantitative data in scientific literature is notably sparse compared to its alpha-isomer, indicating a potential area for further analytical investigation. This document summarizes available data, outlines biosynthetic pathways, and provides detailed methodologies to support future research and development.

Introduction

This compound (CAS No: 10198-23-9) is a monoterpene ester, a class of organic compounds responsible for the characteristic scents of many plants. It is an isomer of terpinyl acetate, which is a significant component in the flavor and fragrance industry.[1] With its characteristic floral, citrus, and herbal aroma, this compound is utilized in perfumery, cosmetics, and as a flavoring agent.[2] Its natural occurrence is widespread, yet often in lower concentrations compared to other terpenes and its alpha-isomer. Understanding its distribution in nature is crucial for sourcing, quality control, and exploring its potential biological activities.

Natural Sources and Occurrence

This compound is a constituent of the essential oils of a variety of plant species. Its presence contributes to the unique aromatic bouquet of these plants. Key natural sources include:

-

Pine (Pinus species): Various pine species are known to produce terpinyl acetate, contributing to their characteristic scent.[1]

-

Cardamom (Elettaria cardamomum): The essential oil of cardamom is a well-documented source of terpinyl acetate, primarily the alpha-isomer.[3]

-

Cajeput (Melaleuca cajuputi): This plant, related to the tea tree, contains terpinyl acetate in its essential oil.[1]

-

Eucalyptus (Eucalyptus species): Numerous species within the vast Eucalyptus genus produce essential oils where terpinyl acetate isomers are present.[4]

-

Laurel (Laurus nobilis): The essential oil from the leaves and other parts of the bay laurel tree contains terpinyl acetate.[2][5]

-

Citrus Fruits: The peels of various citrus fruits are also reported as natural sources.[3]

Quantitative Data on Terpinyl Acetate Occurrence

Quantitative analysis reveals that alpha-terpinyl acetate is far more commonly reported and typically found in higher concentrations than this compound. Data for the beta-isomer is limited in the available literature. The following table summarizes the quantitative data found for terpinyl acetate isomers in various natural sources to provide context.

| Plant Species | Plant Part | Isomer Reported | Concentration (% of Essential Oil) | Reference |

| Pinus nigra | Needles | α-Terpinyl acetate | 1.50 - 2.56 | [6] |

| Laurus nobilis | Leaves | α-Terpinyl acetate | 14.4 | [5][7] |

| Laurus nobilis | Twigs | α-Terpinyl acetate | 13.1 | [5][7] |

| Laurus nobilis | Fruits | α-Terpinyl acetate | 10.3 | [5][7] |

| Eucalyptus camaldulensis | Leaves | α-Terpinyl acetate | 0.19 | [1] |

Note: The scarcity of specific quantitative data for this compound presents an opportunity for further analytical research to fully characterize its distribution and concentration in the plant kingdom.

Biosynthesis of this compound

Like all monoterpenes, the biosynthesis of this compound originates from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The pathway proceeds as follows:

-

GPP Synthesis: One molecule of IPP and one molecule of DMAPP are condensed by the enzyme geranyl pyrophosphate synthase to form geranyl pyrophosphate (GPP), the universal C10 precursor for monoterpenes.

-

Terpene Cyclization: GPP is then acted upon by a specific monoterpene synthase (TPS). This enzyme catalyzes the cyclization of GPP to form a terpineol (B192494) carbocation intermediate.

-

Formation of β-Terpineol: The carbocation is subsequently quenched by water to form the alcohol, β-terpineol.

-

Esterification: Finally, the hydroxyl group of β-terpineol is esterified with an acetyl group from acetyl-CoA by an alcohol acetyltransferase (AAT) enzyme, yielding this compound.

Experimental Protocols

The standard methodology for the isolation and analysis of this compound from plant matrices involves essential oil extraction followed by chromatographic separation and identification.

Extraction: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant material.

-

Principle: This process utilizes water or steam to rupture the oil-bearing glands in the plant tissue, releasing the volatile compounds. The mixture of steam and volatile oil vapor is then condensed and collected. Due to their immiscibility, the oil and water phases separate upon cooling.

-

Apparatus: A Clevenger-type apparatus is standard for laboratory-scale extraction.

-

Protocol:

-

Preparation of Plant Material: Collect fresh or air-dried plant material (e.g., leaves, flowers, seeds). The material should be comminuted (e.g., ground or chopped) to increase the surface area and facilitate efficient oil extraction.

-

Charging the Still: Place a known mass of the prepared plant material (e.g., 100 g) into a round-bottom flask. Add a sufficient volume of distilled water to fully immerse the material (e.g., 1 L).

-

Distillation: Assemble the Clevenger apparatus with the flask and a condenser. Heat the flask using a heating mantle. The water will boil, and the resulting steam will pass through the plant material, carrying the volatile essential oils with it.

-

Condensation and Collection: The steam-oil vapor mixture travels into the condenser, where it cools and liquefies. The condensate drips into the collection burette of the Clevenger apparatus.

-

Separation: As the condensate collects, the essential oil, being less dense than water, will form a layer on top of the aqueous phase (hydrosol).

-

Duration: Continue the distillation for a set period (e.g., 3-4 hours) until no more oil is collected.

-

Recovery: After cooling, carefully collect the oil layer. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water. Store the oil in a sealed, dark glass vial at 4°C.

-

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying volatile compounds like this compound in a complex mixture such as an essential oil.

-

Principle: The essential oil sample is vaporized and injected into a gas chromatograph. An inert carrier gas moves the vapor through a long, thin capillary column. Compounds separate based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the extracted essential oil (e.g., 1% v/v) in a suitable solvent like hexane (B92381) or dichloromethane.

-

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) for quantification and coupled to a mass spectrometer (MS) for identification.

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

-

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injection Mode: Split (e.g., 1:50 ratio).

-

Oven Temperature Program: Start at 60°C for 5 minutes, then ramp at 3°C/min to 240°C, and hold for 5 minutes. (This program must be optimized for the specific sample matrix).

-

-

MS Conditions (Typical):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

-

-

Compound Identification:

-

Compare the obtained mass spectrum of the analyte peak with reference spectra from established libraries (e.g., NIST, Wiley).

-

Compare the calculated Kovats Retention Index (RI) with literature values. The RI is determined by running a homologous series of n-alkanes under the same chromatographic conditions.

-

-

Quantification:

-

The relative percentage of this compound is calculated by peak area normalization from the GC-FID chromatogram, assuming a response factor of 1 for all components.

-

-

Conclusion

This compound is a naturally occurring monoterpenoid ester found across a range of plant families, contributing to their essential oil profiles. Its biosynthesis follows the well-established terpene pathway, culminating in the acetylation of its precursor, β-terpineol. While standard and robust methods for its extraction and analysis are well-defined, a notable gap exists in the scientific literature regarding its quantitative occurrence. The data overwhelmingly focuses on its more abundant isomer, alpha-terpinyl acetate. This guide provides the foundational knowledge for researchers to pursue further studies into this compound, encouraging more detailed quantitative surveys to fully elucidate its prevalence and potential applications in the pharmaceutical and flavor and fragrance industries.

References

- 1. Eucalyptus camaldulensis an Essential Oil University Publication - Essential Oil University (EOU) [essentialoils.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Composition and Antimicrobial Activity of Laurus nobilis L. Essential Oils from Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Composition and Antimicrobial Activity of Laurus nobilis L. Essential Oils from Bulgaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Essential Oils of Laurus nobilis L.: From Chemical Analysis to In Silico Investigation of Anti-Inflammatory Activity by Soluble Epoxide Hydrolase (sEH) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of beta-terpinyl acetate in plants

An In-depth Technical Guide to the Biosynthesis of Beta-Terpinyl Acetate (B1210297) in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

Beta-terpinyl acetate is a monoterpene ester that contributes to the characteristic aroma of various plants, including Dysphania ambrosioides and certain essential oils.[1][2] As a component of floral scents and plant volatiles, it plays a role in plant-insect interactions and defense mechanisms.[3][4] Its pleasant floral and citrus-like aroma also makes it a valuable compound in the fragrance, cosmetic, and flavoring industries.[2] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, detailing the precursor molecules, enzymatic steps, and regulatory networks. It includes summaries of quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the metabolic and regulatory pathways to facilitate a deeper understanding for research and development professionals.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins in the plastids and culminates in the cytoplasm. It involves the formation of a C10 monoterpene backbone, its subsequent hydroxylation to form an alcohol, and a final esterification step. The entire pathway can be divided into four main stages:

-

Formation of C5 Precursors: The universal five-carbon building blocks for all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized.[5][6] In plants, this primarily occurs via the methylerythritol 4-phosphate (MEP) pathway within the plastids.[7][8]

-

Formation of the C10 Monoterpene Precursor: Geranyl diphosphate (GPP), the direct precursor for all monoterpenes, is formed by the condensation of one molecule of IPP and one molecule of DMAPP.[3][9] This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS).[3]

-

Formation of the β-Terpineol Backbone: GPP undergoes a complex cyclization reaction catalyzed by a monoterpene synthase (TPS). This involves the formation of a transient terpinyl carbocation intermediate, which is then quenched by a water molecule to yield β-terpineol.[1][10] While a specific β-terpineol synthase has not been definitively characterized, it is known that many monoterpene synthases are multi-product enzymes.[6][10] For instance, α-terpineol synthases are known to produce a mixture of terpene alcohols and olefins.[11] It is therefore proposed that β-terpineol is synthesized by a similar, likely promiscuous, monoterpene synthase.

-

Esterification to this compound: The final step is the esterification of the hydroxyl group of β-terpineol with an acetyl group. This reaction is catalyzed by an Alcohol Acyltransferase (AAT), which utilizes acetyl-coenzyme A (acetyl-CoA) as the acyl donor.[12][13] Plant AATs belong to the large BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.[12][14]

The proposed overall biosynthetic pathway is illustrated below.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is dependent on three key enzyme classes: Geranyl Diphosphate Synthase (GPPS), Terpene Synthases (TPS), and Alcohol Acyltransferases (AAT). While specific kinetic data for the enzymes directly leading to this compound are scarce, data from homologous enzymes provide insight into their catalytic efficiencies.

| Enzyme Class | Representative Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Terpene Synthase | Limonene Synthase (CsTPS1SK) | Geranyl Diphosphate | 7.81 ± 0.68 | 0.02 | Cannabis sativa | [15] |

| Alcohol Acyltransferase | Alcohol O-acetyltransferase 1 (ATF1) | Acetyl-CoA | 190 | - | Saccharomyces cerevisiae | [16] |

| Alcohol Acyltransferase | Alcohol O-acetyltransferase 1 (ATF1) | Isoamyl alcohol | 29800 | - | Saccharomyces cerevisiae | [16] |

Note: Data for ATF1 from yeast is provided as a representative example of the AAT family due to the limited availability of kinetic data for plant AATs specific to terpene ester formation.

Regulation of Biosynthesis

The production of terpenoids, including this compound, is tightly regulated at multiple levels, often as part of the floral scent or plant defense volatile profile.

-

Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is a primary control point. Several families of transcription factors are known to regulate terpenoid and floral scent pathways, including MYB, bHLH, and WRKY.[4][17] For instance, the MYB transcription factor ODORANT1 (ODO1) in Petunia hybrida activates genes in the shikimate pathway, which provides precursors for other volatile compounds, and also regulates the emission of these compounds.[4]

-

Developmental Control: Gene expression is often spatially and temporally regulated. In many flowering plants, the highest expression of scent-related genes is found in the petals and peaks around the time of anthesis (when the flower is open and receptive to pollinators).[3]

-

Environmental and Hormonal Cues: Light is a critical environmental factor, with both quality and intensity influencing the transcription of pathway genes.[17] Phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are key mediators of plant defense responses, can also induce the expression of terpene synthase genes.[11]

Experimental Protocols

Elucidating the biosynthesis of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for the key experiments.

Heterologous Expression and Purification of a Candidate Terpene Synthase (TPS)

This protocol describes the expression of a candidate TPS gene in E. coli and its subsequent purification for in vitro characterization.

Methodology:

-

Cloning: The full-length coding sequence of the candidate TPS gene is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, which adds a polyhistidine (His) tag to the recombinant protein for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli strain, like BL21(DE3).[18]

-

Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

-

Induction: The culture is cooled (e.g., to 16-20°C), and protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1.0 mM. The culture is incubated for an additional 12-18 hours.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

-

Purification: The lysate is clarified by high-speed centrifugation. The supernatant containing the soluble His-tagged TPS is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with 20-40 mM imidazole), and the protein is eluted with an elution buffer containing a high concentration of imidazole (B134444) (e.g., 250 mM).[13]

-

Analysis: The purity of the eluted fractions is assessed by SDS-PAGE. Protein concentration is determined using a method like the Bradford assay.

In Vitro Terpene Synthase (TPS) Enzyme Assay

This assay determines the function of the purified TPS by identifying the products formed from the GPP substrate.

Methodology:

-

Reaction Setup: In a glass vial, prepare a reaction mixture (total volume 100-500 µL) containing:

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4)

-

MgCl₂ (10-15 mM final concentration)

-

Dithiothreitol (DTT) (1-5 mM final concentration)

-

Geranyl diphosphate (GPP) substrate (10-50 µM final concentration)[18]

-

-

Enzyme Addition: Initiate the reaction by adding 1-5 µg of the purified TPS enzyme.

-

Incubation: Overlay the aqueous reaction mixture with an organic solvent (e.g., 200 µL of hexane (B92381) or pentane) to trap the volatile terpene products. Seal the vial and incubate at 30°C for 1-2 hours.

-

Product Extraction: Vigorously vortex the vial to extract the products into the organic layer. Centrifuge briefly to separate the phases.

-

Analysis: Carefully transfer the organic layer to a new vial for GC-MS analysis.

In Vitro Alcohol Acyltransferase (AAT) Enzyme Assay

This assay confirms the ability of a candidate AAT to synthesize this compound using β-terpineol and acetyl-CoA as substrates.

Methodology:

-

Enzyme Source: A purified recombinant AAT (expressed similarly to the TPS) or a crude protein extract from plant tissue (e.g., petals) known to produce the ester can be used.

-

Reaction Setup: Prepare a reaction mixture (total volume 500 µL) containing:

-

Enzyme Addition: Initiate the reaction by adding the AAT enzyme preparation (e.g., 2 µg of purified protein).

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Extraction and Analysis: Stop the reaction and extract the products by adding an equal volume of hexane containing an internal standard (e.g., tridecane). Vortex, centrifuge, and analyze the organic phase by GC-MS.

GC-MS Analysis of Reaction Products

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for separating and identifying volatile products like terpenes and esters.

Methodology:

-

Injection: Inject 1 µL of the organic extract from the enzyme assay into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column suitable for terpene analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: An example program is: initial temperature of 40°C, hold for 2 minutes; ramp at 5°C/min to 150°C; ramp at 20°C/min to 250°C; hold for 5 minutes.[9]

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: Scan from m/z 40 to 400.

-

-

Identification: Identify the products (e.g., β-terpineol, β-terpinyl acetate) by comparing their mass spectra and retention times to those of authentic chemical standards and/or spectral libraries like NIST.

Conclusion

The biosynthesis of this compound is a specialized branch of the well-established terpenoid metabolic network. It relies on the core MEP pathway for precursors and the sequential action of three distinct enzyme classes: GPPS, TPS, and AAT. While the specific enzymes responsible for the final two steps in many plant species are yet to be fully characterized, the pathway can be confidently inferred from our extensive knowledge of plant secondary metabolism. The regulation of this pathway is complex, integrating developmental and environmental signals to control the production of this important aroma compound. The experimental protocols outlined in this guide provide a robust framework for researchers to identify and characterize the specific genes and enzymes involved in this pathway in their plant system of interest, paving the way for metabolic engineering efforts in the pharmaceutical, fragrance, and flavor industries.

References

- 1. Beta-Terpineol | C10H18O | CID 8748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chesci.com [chesci.com]

- 4. Research advances in regulation and genetic engineering of floral scents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of Terpenoid Synthesis and Prenyltransferase in Roots of Rehmannia glutinosa Based on iTRAQ Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research advances in regulation and genetic engineering of floral scents [jstage.jst.go.jp]

- 8. mdpi.com [mdpi.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. pnas.org [pnas.org]

- 11. Identification and functional characterization of three new terpene synthase genes involved in chemical defense and abiotic stresses in Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. uniprot.org [uniprot.org]

- 17. researchgate.net [researchgate.net]

- 18. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

beta-Terpinyl acetate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beta-terpinyl acetate (B1210297), a monoterpenoid ester found in various essential oils. The document details its chemical properties, known biological activities, and relevant experimental protocols, presented in a format tailored for research and development applications.

Core Chemical and Physical Properties

Beta-terpinyl acetate is a naturally occurring ester recognized for its pleasant floral and citrus-like aroma, leading to its use in the fragrance and flavor industries. For scientific applications, precise identification and characterization are paramount.

| Property | Value | Citation |

| CAS Number | 10198-23-9 | |

| Molecular Formula | C₁₂H₂₀O₂ | |

| Molecular Weight | 196.29 g/mol |

Biological Activities and Mechanisms of Action

Preliminary research indicates that terpinyl acetate, often as a mixture of alpha and beta isomers, exhibits several biological activities of interest to the scientific community. These include the inhibition of cellular energy production and antimicrobial effects.

Inhibition of Mitochondrial ATP Production

Studies on terpinyl acetate have shown it to be a potent inhibitor of mitochondrial ATP production. This effect is not cytotoxic, as cells can compensate by upregulating glycolysis to maintain ATP levels. The specific molecular target within the mitochondrial respiratory chain is an area of ongoing investigation.

Antimicrobial Activity

Terpinyl acetate has demonstrated antimicrobial properties against a range of microorganisms. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide step-by-step protocols for key experiments related to the biological activities of this compound.

Determination of Mitochondrial ATP Production Inhibition

This protocol outlines a method for assessing the impact of this compound on cellular ATP levels using a luciferase-based assay.

Materials:

-

Cultured cells (e.g., HeLa, HepG2)

-

Cell culture medium

-

This compound

-

ATP assay kit (luciferase-based)

-

96-well white, opaque plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well white, opaque plate at a density of 1 x 10⁴ cells per well and incubate overnight.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the acetate).

-

Incubation: Incubate the plate for the desired period (e.g., 1, 6, 24 hours).

-

ATP Lysis and Measurement:

-

Prepare the ATP assay reagent according to the manufacturer's instructions.[2] This typically involves mixing a buffer, substrate (luciferin), and enzyme (luciferase).

-

Add the ATP assay reagent to each well.[2]

-

Incubate at room temperature for a specified time (e.g., 10 minutes) to allow for cell lysis and stabilization of the luminescent signal.

-

-

Luminescence Reading: Measure the luminescence of each well using a luminometer.[2]

-

Data Analysis: Normalize the luminescence readings of the treated cells to the vehicle control to determine the percentage of ATP inhibition.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.[3][4][5]

Materials:

-

Bacterial strain of interest

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

Solvent for dissolving this compound (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[5]

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform a serial two-fold dilution of the stock solution in the broth medium directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.[3]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[6] This can be confirmed by measuring the optical density at 600 nm.

Signaling Pathways

Currently, there is a lack of direct experimental evidence specifically elucidating the signaling pathways modulated by this compound. However, based on the known anti-inflammatory properties of other monoterpenoids, a hypothetical pathway can be proposed. Many terpenoids are known to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism by which this compound might exert anti-inflammatory effects through the inhibition of the NF-κB pathway. It is important to note that this is a hypothetical model and requires experimental validation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a monoterpenoid with established chemical properties and emerging biological activities, including the inhibition of mitochondrial ATP production and antimicrobial effects. The provided experimental protocols offer a foundation for further investigation into its mechanisms of action. While direct evidence for its role in specific signaling pathways is currently limited, its structural similarity to other anti-inflammatory terpenoids suggests that pathways such as NF-κB may be relevant targets. Further research is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this natural compound.

References

- 1. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. The Influence of Liquid Medium Choice in Determination of Minimum Inhibitory Concentration of Essential Oils against Pathogenic Bacteria | MDPI [mdpi.com]

An In-Depth Technical Guide to the Stereoisomers of Terpinyl Acetate: α, β, and γ Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinyl acetate (B1210297), a monoterpene ester, is a widely occurring natural compound found in various essential oils, including those from pine, cardamom, and lavender. It is a key ingredient in the flavor and fragrance industries, valued for its pleasant floral and citrus aroma. Beyond its sensory characteristics, terpinyl acetate has garnered attention for its potential pharmacological activities, including antimicrobial and anti-inflammatory properties. Commercial terpinyl acetate is typically a mixture of its α, β, and γ isomers, with the α-isomer being the most abundant.[1][2] Each of these isomers possesses unique stereochemistry, which can significantly influence their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of α-, β-, and γ-terpinyl acetate, focusing on their chemical properties, synthesis, analytical methods for separation and identification, and known biological activities, with a particular emphasis on data relevant to researchers and drug development professionals.

Chemical Structures and Stereoisomerism

Terpinyl acetate isomers are structurally related, differing in the position of the double bond within the p-menthane (B155814) ring and the location of the acetate group.

α-Terpinyl Acetate: The most common isomer, α-terpinyl acetate, possesses a chiral center at the C4 position of the p-menthane ring, leading to the existence of two enantiomers: (R)-(+)-α-terpinyl acetate and (S)-(-)-α-terpinyl acetate. The racemic mixture is often denoted as (±)-α-terpinyl acetate.[3]

β-Terpinyl Acetate: This isomer has an exocyclic double bond and can exist as cis- and trans- diastereomers, depending on the relative orientation of the isopropyl group and the acetate group with respect to the cyclohexane (B81311) ring.[4][5]

γ-Terpinyl Acetate: In the γ-isomer, the double bond is located between C4 and C8. Due to the substitution pattern, γ-terpinyl acetate does not possess a chiral center and therefore does not have enantiomers.[6]

Diagram of Terpinyl Acetate Isomers

Caption: Chemical structures of α-, β-, and γ-terpinyl acetate.

Physicochemical Properties of Terpinyl Acetate Stereoisomers

The physicochemical properties of the terpinyl acetate isomers are crucial for their application and biological activity. While data for the mixed isomers are readily available, information on the specific stereoisomers is more limited.

| Property | α-Terpinyl Acetate (racemic) | cis-β-Terpinyl Acetate | trans-β-Terpinyl Acetate | γ-Terpinyl Acetate |

| Molecular Formula | C₁₂H₂₀O₂[7] | C₁₂H₂₀O₂[4] | C₁₂H₂₀O₂[5] | C₁₂H₂₀O₂[6] |

| Molecular Weight ( g/mol ) | 196.29[1] | 196.29 | 196.29 | 196.29[6] |

| Boiling Point (°C) | 220[1] | - | - | 240-241 (est.)[8] |

| Density (g/mL at 25°C) | 0.953[1] | - | - | - |

| Refractive Index (n20/D) | 1.465[1] | - | - | - |

| Optical Rotation ([α]D) | Data not available for enantiomers[1] | - | - | 0 |

Experimental Protocols: Synthesis and Analysis

Synthesis of Terpinyl Acetate

The synthesis of terpinyl acetate is most commonly achieved through two main routes: the esterification of terpineol (B192494) or the direct conversion of α-pinene.

1. Esterification of α-Terpineol (Racemic α-Terpinyl Acetate)

This is a widely used laboratory and industrial method.[9]

-

Reaction: α-Terpineol is reacted with acetic anhydride (B1165640) in the presence of a catalyst.

-

Catalysts: Various catalysts can be employed, including inorganic acids like phosphoric acid, often in combination with a co-catalyst such as SnCl₄·5H₂O to improve yield and selectivity.[10] Lipases, such as those from Candida rugosa, are used for enzymatic synthesis, which can offer higher selectivity and milder reaction conditions.[9]

-

General Protocol (Acid Catalysis):

-

Charge a reaction vessel with α-terpineol and acetic anhydride (e.g., molar ratio of 1:1.1).

-

Slowly add the catalyst mixture (e.g., phosphoric acid and SnCl₄·5H₂O) while maintaining a controlled temperature (e.g., 35-40°C).

-

Monitor the reaction progress using Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium carbonate solution).

-

Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).

-

Purify the crude product by fractional distillation under reduced pressure.

-

2. One-Step Synthesis from α-Pinene

This method offers a more direct route from a readily available starting material.[11]

-

Reaction: α-Pinene is reacted with acetic acid in the presence of a composite catalyst.

-

Catalysts: α-Hydroxycarboxylic acid–boric acid composite catalysts have been shown to be effective.[11]

-

General Protocol:

-

Combine α-pinene, acetic acid, and the catalyst in a reaction vessel.

-

Heat the mixture to the desired reaction temperature (e.g., 70-80°C) and maintain for several hours.

-

Monitor the conversion of α-pinene and the formation of terpinyl acetate by GC.

-

After the reaction, cool the mixture and separate the catalyst.

-

Wash the organic phase to remove unreacted acetic acid and purify by distillation.

-

Workflow for Terpinyl Acetate Synthesis

Caption: General workflows for the synthesis of terpinyl acetate.

Analytical Methods for Separation and Identification

The analysis of terpinyl acetate isomers and their stereoisomers relies heavily on chromatographic and spectroscopic techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for identifying and quantifying the different isomers of terpinyl acetate in a mixture.[12][13]

-

Protocol:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethanol (B145695) or hexane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5MS) is typically used for isomer separation.

-

Injector Temperature: 250°C.

-

Oven Program: A temperature gradient is employed to separate the components, for example, starting at 60°C and ramping up to 240°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Identification: Isomers are identified by comparing their retention times and mass spectra with those of reference standards or with library data (e.g., NIST).

-

2. Chiral High-Performance Liquid Chromatography (HPLC)

For the separation of enantiomers of α-terpinyl acetate, chiral HPLC is the method of choice.[14][15]

-

Protocol:

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with amylose (B160209) or cellulose (B213188) derivatives, is commonly used.[16]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane (B92381) and isopropanol, is used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for terpinyl acetate.

-

Quantification: The relative amounts of the enantiomers can be determined from the peak areas in the chromatogram.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the terpinyl acetate isomers.[17][18] While standard NMR cannot distinguish between enantiomers, it can be used to differentiate between diastereomers (e.g., cis- and trans-β-terpinyl acetate) and constitutional isomers (α, β, and γ). Chiral derivatizing agents can be used to create diastereomeric derivatives that are distinguishable by NMR, allowing for the determination of enantiomeric excess.

Biological Activities and Signaling Pathways

The biological activities of terpinyl acetate have been primarily investigated using racemic α-terpinyl acetate or essential oils rich in this compound.

Antimicrobial Activity

α-Terpinyl acetate has demonstrated antimicrobial activity against a range of microorganisms, with a more pronounced effect against fungi and dermatophytes than bacteria.[12][19]

| Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Staphylococcus aureus | 31.3 - 125 µg/mL | [12] |

| Escherichia coli | >125 µg/mL | [12] |

| Aspergillus flavus | 0.02 µg/mL (as essential oil) | [12] |

| Trichophyton mentagrophytes | 0.02 µg/mL (as essential oil) | [12] |

The mechanism of antimicrobial action is thought to involve the disruption of the microbial cell membrane due to the lipophilic nature of the monoterpene, leading to increased permeability and leakage of cellular contents.[20][21] There is potential for stereospecific interactions with the chiral components of the cell membrane, which could lead to differences in the antimicrobial potency of the enantiomers of α-terpinyl acetate.[22]

Interaction with Signaling Pathways

Recent research has shed light on the interaction of α-terpinyl acetate with specific cellular targets, suggesting its potential to modulate signaling pathways.

Inhibition of Cytochrome P450 2B6

α-Terpinyl acetate has been identified as a competitive inhibitor of human cytochrome P450 2B6 (CYP2B6), an important enzyme involved in the metabolism of various drugs and xenobiotics.[11][23]

-

Binding Affinity (Kd): 5.4 µM

-

Inhibitory Concentration (IC₅₀): 10.4 µM for bupropion (B1668061) hydroxylation

-

Inhibition Constant (Ki): 7.6 µM

This inhibition suggests that α-terpinyl acetate could potentially be involved in drug-drug interactions by altering the metabolism of other CYP2B6 substrates.

Signaling Pathway Diagram: α-Terpinyl Acetate and CYP2B6

Caption: α-Terpinyl acetate competitively inhibits the metabolic activity of CYP2B6.

Future Directions

While our understanding of terpinyl acetate has grown, significant research gaps remain, particularly concerning the individual stereoisomers. Future research should focus on:

-

Enantioselective Synthesis and Separation: Development of robust and scalable methods for the synthesis and separation of the enantiomers of α-terpinyl acetate and the diastereomers of β-terpinyl acetate.

-

Stereospecific Biological Activity: A systematic evaluation of the biological activities (e.g., antimicrobial, anti-inflammatory) of the individual, purified stereoisomers to determine if there are significant stereospecific effects.

-

Mechanism of Action: Further investigation into the molecular mechanisms underlying the observed biological activities, including their interactions with cell membranes and specific protein targets beyond CYP2B6.

-

γ-Terpinyl Acetate: More research is needed to characterize the properties and potential applications of this less-studied isomer.

By addressing these areas, a more complete picture of the therapeutic and commercial potential of the individual stereoisomers of terpinyl acetate can be realized, paving the way for the development of more effective and targeted applications in the pharmaceutical and other industries.

References

- 1. ScenTree - Alpha-Terpinyl acetate (CAS N° 80-26-2) [scentree.co]

- 2. chemimpex.com [chemimpex.com]

- 3. Showing Compound alpha-Terpinyl acetate (FDB003994) - FooDB [foodb.ca]

- 4. cis-β-terpinyl acetate [webbook.nist.gov]

- 5. trans- β-Terpinyl acetate [webbook.nist.gov]

- 6. gamma-Terpinyl acetate | C12H20O2 | CID 82480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. α-Terpinyl acetate [webbook.nist.gov]

- 8. gamma-terpinyl acetate, 10235-63-9 [thegoodscentscompany.com]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. floraandfona.org.in [floraandfona.org.in]

- 14. Separation of alpha-Terpinyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. csfarmacie.cz [csfarmacie.cz]

- 16. benchchem.com [benchchem.com]

- 17. scielo.br [scielo.br]

- 18. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. α-Terpinyl acetate | CAS#:80-26-2 | Chemsrc [chemsrc.com]

Spectroscopic Profile of Beta-Terpinyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for beta-terpinyl acetate (B1210297) (CAS No: 10198-23-9), a naturally occurring monoterpenoid ester.[1] The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial applications, including the flavor, fragrance, and pharmaceutical industries.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for beta-terpinyl acetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables provide predicted ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.72 | s | 1H | H-10a |

| 4.68 | s | 1H | H-10b |

| 2.05 | m | 1H | H-4 |

| 1.98 | s | 3H | H-12 (CH₃-COO) |

| 1.85 - 1.95 | m | 2H | Cyclohexyl CH₂ |

| 1.68 | s | 3H | H-9 (CH₃-C=) |

| 1.45 - 1.60 | m | 4H | Cyclohexyl CH₂ |

| 1.43 | s | 3H | H-7 (CH₃-C-O) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 170.5 | C-11 (C=O) |

| 148.9 | C-8 |

| 109.2 | C-10 |

| 82.5 | C-1 |

| 44.5 | C-4 |

| 35.0 | Cyclohexyl CH₂ |

| 27.2 | Cyclohexyl CH₂ |

| 24.1 | C-7 |

| 22.3 | C-12 |

| 20.8 | C-9 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a strong carbonyl stretch from the ester group and various C-H and C-O stretches.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H (alkane) stretching |

| 1735 | Strong | C=O (ester) stretching |

| 1450 | Medium | C-H bending |

| 1370 | Medium | C-H bending |

| 1240 | Strong | C-O (ester) stretching |

| 1020 | Medium | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which aids in determining its molecular weight and elemental composition. The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 43 | 99.99 | [CH₃CO]⁺ |

| 93 | 91.37 | [C₇H₉]⁺ |

| 68 | 60.91 | [C₅H₈]⁺ |

| 136 | 49.09 | [M - CH₃COOH]⁺ |

| 107 | 48.06 | [C₈H₁₁]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals.

-

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument typically scans over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components.

-

Instrumentation: The outlet of the GC column is coupled to the ion source of a mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method used for the analysis of terpenes. In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Beta-Terpinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-terpinyl acetate (B1210297) is a naturally occurring monoterpene ester valued for its pleasant floral and citrus-like aroma. It is a significant component of various essential oils, including those from pine and cardamom.[1] Beyond its traditional use in the fragrance and flavor industries, recent scientific interest has been drawn to the biological activities of its isomers, particularly their effects on cellular energy metabolism. This technical guide provides a comprehensive overview of the physical and chemical properties of beta-terpinyl acetate, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential mechanism of action at the cellular level.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid.[2][3] Its properties are summarized in the table below. As an ester, it is generally stable under neutral conditions but can be susceptible to hydrolysis in the presence of strong acids or bases, yielding beta-terpineol (B1666912) and acetic acid. It is combustible and should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4]

| Property | Value | References |

| Molecular Formula | C₁₂H₂₀O₂ | [5] |

| Molecular Weight | 196.29 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 236.00 to 237.00 °C at 760 mm Hg | [2][7] |

| Density | Approximately 0.94 g/mL at 25 °C | [6] |

| Refractive Index | Approximately 1.464-1.470 at 20 °C | |

| Vapor Pressure | 0.045 mmHg at 25 °C (estimated) | [2][3] |

| Flash Point | Approximately 88.60 °C (191.00 °F) | [2][3] |

| Solubility | Soluble in alcohol; Insoluble in water (estimated at 7.741 mg/L at 25 °C) | [2][3] |

| CAS Number | 10198-23-9 | [5] |

Experimental Protocols

Synthesis of this compound via Esterification of Beta-Terpineol

A common method for the synthesis of terpinyl acetate isomers is the acid-catalyzed esterification of terpineol (B192494) with acetic anhydride (B1165640).[1][8]

Materials:

-

Beta-terpineol

-

Acetic anhydride

-

Catalyst (e.g., phosphoric acid, SnCl₄·5H₂O)[8]

-

Sodium carbonate (Na₂CO₃) solution (for neutralization)

-

Sodium hydroxide (B78521) (NaOH) solution (10%)

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

-

Organic solvent (e.g., diethyl ether or dichloromethane (B109758) for extraction)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine beta-terpineol and a molar excess of acetic anhydride (e.g., a 1:1.1 molar ratio of terpineol to acetic anhydride).[8]

-

Slowly add the acid catalyst (e.g., 0.6% phosphoric acid by weight of terpineol and 0.2% SnCl₄·5H₂O by total weight of reactants) to the stirred mixture.[8]

-

Heat the reaction mixture to a controlled temperature (e.g., 35-40 °C) and maintain for several hours (e.g., 6-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[8]

-

After the reaction is complete, cool the mixture to room temperature and neutralize the catalyst by slowly adding a sodium carbonate solution until effervescence ceases.[9]

-

Transfer the mixture to a separatory funnel and perform an aqueous workup. If an organic solvent was not used in the reaction, add one to extract the product.

-

Wash the organic layer sequentially with a 10% NaOH solution to remove unreacted acetic anhydride and acetic acid, followed by a saturated NaCl solution.[9]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile compounds like this compound in complex mixtures such as essential oils.[10][11]

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-

Mass Spectrometer: Agilent 5977C GC/MSD (or equivalent)

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 220 °C

-

Hold at 220 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Sample Preparation:

-

Dilute the essential oil sample containing this compound in a suitable solvent (e.g., acetone (B3395972) or isooctane) to an appropriate concentration (e.g., 1%).[12]

-

If retention indices are to be calculated for identification confirmation, prepare a separate standard solution of n-alkanes.[13]

Procedure:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Acquire the data according to the specified instrument conditions.

-

Identify this compound by comparing its mass spectrum with a reference library (e.g., NIST) and, if available, by comparing its calculated retention index with literature values.[12]

Biological Activity and Signaling Pathways

Studies on terpinyl acetate isomers have indicated their potential to act as inhibitors of mitochondrial ATP production.[1] While the precise molecular target of this compound has not been definitively identified, the overall process of cellular respiration provides a framework for understanding its potential mechanism of action.

Cellular respiration is the process by which cells convert glucose and oxygen into ATP, the primary energy currency of the cell. This process involves a series of interconnected pathways: glycolysis, pyruvate (B1213749) oxidation, the citric acid (Krebs) cycle, and oxidative phosphorylation (which includes the electron transport chain and chemiosmosis).

The electron transport chain, located in the inner mitochondrial membrane, is a series of protein complexes (Complex I-IV) that transfer electrons from electron carriers (NADH and FADH₂) to oxygen. This electron transfer releases energy, which is used to pump protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. The potential energy stored in this gradient is then used by ATP synthase (also known as Complex V) to produce ATP from ADP and inorganic phosphate.

Terpenoids have been shown to interfere with mitochondrial function through various mechanisms.[14] It is plausible that this compound, due to its lipophilic nature, can readily cross cellular and mitochondrial membranes. Once inside the mitochondria, it may inhibit one or more of the protein complexes of the electron transport chain or directly inhibit ATP synthase. Such inhibition would disrupt the proton gradient and consequently reduce or halt ATP synthesis.

Conclusion

This compound is a well-characterized monoterpene ester with established physical and chemical properties. Standard organic chemistry techniques allow for its efficient synthesis and purification, while GC-MS provides a robust method for its analysis. The emerging evidence of its biological activity, particularly the inhibition of mitochondrial ATP production, opens new avenues for research in cellular metabolism and drug development. Further studies are warranted to elucidate the precise molecular target and mechanism of action of this compound within the mitochondria, which could pave the way for novel therapeutic applications.

References

- 1. This compound|High-Purity Reference Standard [benchchem.com]

- 2. This compound, 10198-23-9 [thegoodscentscompany.com]

- 3. trans-beta-terpinyl acetate, 59632-85-8 [thegoodscentscompany.com]

- 4. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound, 10198-23-9 [perflavory.com]

- 8. CN101503354A - Method for preparing terpinyl acetate - Google Patents [patents.google.com]

- 9. Preparation method of novel terpinyl acetate - Eureka | Patsnap [eureka.patsnap.com]

- 10. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 11. researchgate.net [researchgate.net]

- 12. azom.com [azom.com]

- 13. agilent.com [agilent.com]

- 14. Therapeutic Potential of Terpenoids in Cancer Treatment: Targeting Mitochondrial Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Production and Synthesis of Terpinyl Acetate: An In-depth Technical Guide

Introduction

Terpinyl acetate (B1210297), a naturally occurring monoterpene ester, is a key component in the flavor and fragrance industry.[1] It is valued for its pleasant, sweet, herbal, and lavender-like aroma.[1] Found in various essential oils like cedarwood, pine, and cardamom, it is widely used in perfumes, soaps, cosmetics, and as a flavoring agent in food products.[1][2] This technical guide provides a comprehensive overview of the commercial production and synthesis of terpinyl acetate, focusing on the core chemical processes, experimental protocols, and data-driven insights relevant to researchers, scientists, and professionals in drug development and chemical manufacturing.

Commercial Production Landscape

The industrial production of terpinyl acetate primarily relies on chemical synthesis, which offers a more consistent and scalable supply compared to extraction from natural sources. The most established commercial method is a two-step process starting from turpentine, a readily available and relatively inexpensive raw material derived from pine trees.[3] This process first involves the hydration of α-pinene, a major constituent of turpentine, to produce α-terpineol. The subsequent esterification of α-terpineol with acetic anhydride (B1165640) or acetic acid yields terpinyl acetate.[3][4]

More recently, one-step synthesis methods directly from α-pinene and acetic acid or its anhydride have been explored to simplify the process and reduce costs.[3][5] These methods often employ various catalysts to achieve high selectivity and yield.

Synthesis of Terpinyl Acetate

The synthesis of terpinyl acetate is predominantly achieved through the esterification of α-terpineol. This reaction can be catalyzed by a variety of acidic catalysts.

Two-Step Synthesis from Turpentine

The traditional and widely adopted industrial process involves two main stages:

-

Step 1: Hydration of α-Pinene to α-Terpineol: Turpentine oil, rich in α-pinene, is treated with a mineral acid, such as sulfuric acid, to induce hydration and rearrangement reactions, ultimately forming α-terpineol.

-

Step 2: Esterification of α-Terpineol: The purified α-terpineol is then esterified with acetic anhydride or acetic acid in the presence of a catalyst to produce terpinyl acetate.[3][4]

One-Step Synthesis from α-Pinene

To streamline the production process, significant research has focused on the direct conversion of α-pinene to terpinyl acetate in a single step.[5] This approach eliminates the need for the isolation and purification of the intermediate α-terpineol. The success of this method is highly dependent on the catalyst used, which must selectively promote the desired esterification reaction while minimizing side reactions.

Catalytic Systems

A range of catalysts have been investigated for the synthesis of terpinyl acetate, each with its own advantages and disadvantages in terms of activity, selectivity, and reusability.

-

Liquid Acid Catalysts: Inorganic acids like sulfuric acid and phosphoric acid are commonly used.[3] While effective, they can lead to corrosion issues and difficulties in separation from the reaction mixture.

-

Solid Acid Catalysts: To overcome the drawbacks of liquid acids, heterogeneous solid acid catalysts have been developed. These include:

-

Enzymatic Catalysis: Lipases have been explored as biocatalysts for the esterification of α-terpineol, offering a greener and more selective alternative.[7] This method often utilizes supercritical carbon dioxide as a solvent.[7]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies on the synthesis of terpinyl acetate, providing a comparative overview of different catalytic systems and their performance.

Table 1: One-Step Synthesis of Terpinyl Acetate from α-Pinene

| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |

| H-beta Zeolite | α-pinene, Acetic Acid | Room Temp | 24 | 29 | - | [6] |

| Ionic Liquid | α-pinene, Acetic Acid | - | - | 35.7 | - | [6] |

| Sulfa SBA-15 | α-pinene, Acetic Acid | - | - | 23 | - | [6] |

| Ion Exchange Resin | α-pinene, Acetic Acid | - | - | 35 | - | [6] |

| Natural Zeolite | α-pinene, Acetic Anhydride, Water | - | - | 21.4 | - | [6] |

| Y-type Zeolite | α-pinene, Acetic Anhydride, Water | - | - | 52.8 | - | [6] |

| Tartaric acid–boric acid | α-pinene, Acetic Acid | - | - | - | 45.6 (α-pinene conversion 91.8%) | [6] |

Table 2: Two-Step Synthesis - Esterification of α-Terpineol with Acetic Anhydride

| Catalyst | Molar Ratio (Terpineol:Acetic Anhydride) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acidic functional polyether ionic liquid | 1.0 : 1.5 | 40 | 8 | 99.5 | [5] |

| SnCl4·5H2O | 1.0 : 1.4 | 30 | 5 | 94.1 | [5] |

| Acidic ionic liquid | - | - | - | 85.6 | [5] |

| Activated carbon heteropolyacids | 1.0 : 1.3 | 70 | 5.5 | 85.2 | [5] |

| Acetic anhydride phosphate (B84403) acid (microwave) | 1.0 : 1.25 | 100 W | 2 | 86.53 | [5] |

| Self-prepared catalyst | 1000g Terpineol : 400-500g Acetic Anhydride | 50-60 | 4-6 | 90 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and analysis of terpinyl acetate.

Protocol 1: Synthesis of Terpinyl Acetate via Esterification of α-Terpineol with a Composite Catalyst

This protocol is based on the use of a phosphoric acid and SnCl4·5H2O composite catalyst.

Materials:

-

α-Terpineol

-